![molecular formula C17H19N3O3S B2527178 4-メトキシ-N-(2-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)エチル)ベンゼンスルホンアミド CAS No. 868979-10-6](/img/structure/B2527178.png)
4-メトキシ-N-(2-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)エチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound would include an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring . The “4-methoxy” and “benzenesulfonamide” groups would be attached to this core.科学的研究の応用
- BETタンパク質の標的化: BET(ブロモドメインとエクストラターミナル)タンパク質は、遺伝子調節に重要な役割を果たします。4-メトキシ-N-(2-(8-メチルイミダゾ[1,2-a]ピリジン-2-イル)エチル)ベンゼンスルホンアミドなどの化合物は、潜在的なBET阻害剤として研究されています。 これらの阻害剤は、遺伝子発現を調節し、癌細胞の増殖に影響を与えるため、抗癌療法の有望な候補となります .
- AML治療: 急性骨髄性白血病(AML)では、BETタンパク質は疾患の進行に関与しています。研究者は、AMLの選択的治療薬としてBET阻害剤を探求してきました。 この化合物の構造とBETタンパク質への結合親和性は、効果的な治療法の開発において重要となる可能性があります .
抗癌剤
作用機序
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been known to interact with a variety of targets, includingcyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .
Mode of Action
Based on the known targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell division, signal transduction, and neurotransmission .
Biochemical Pathways
Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related tocell cycle regulation , calcium signaling , and GABAergic neurotransmission .
Result of Action
Based on the potential targets of similar compounds, it can be inferred that this compound may have effects such asmodulation of cell division , alteration of calcium-dependent processes , and regulation of GABAergic neurotransmission .
生化学分析
Biochemical Properties
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound may interact with calcium channels and GABA A receptors, modulating their activity and affecting cellular signaling pathways .
Cellular Effects
The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazo[1,2-a]pyridine derivatives can modulate the activity of CDKs, leading to changes in cell cycle progression and potentially inducing apoptosis in cancer cells . Furthermore, this compound may affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of CDKs by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell cycle progression . Additionally, this compound may modulate the activity of calcium channels and GABA A receptors, influencing cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can remain stable under specific conditions, allowing for prolonged observation of their effects . The degradation of this compound over time may lead to changes in its activity and efficacy, necessitating careful monitoring in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
特性
IUPAC Name |
4-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-3-11-20-12-14(19-17(13)20)9-10-18-24(21,22)16-7-5-15(23-2)6-8-16/h3-8,11-12,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVBRQWNPGRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)
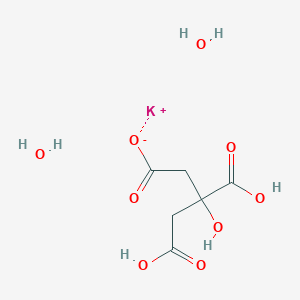
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
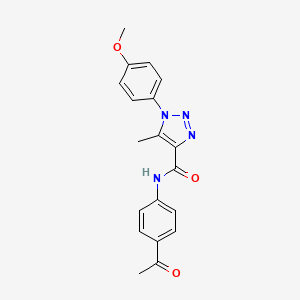
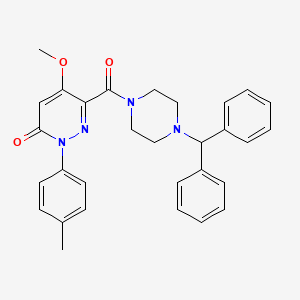
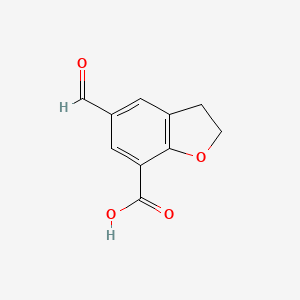
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
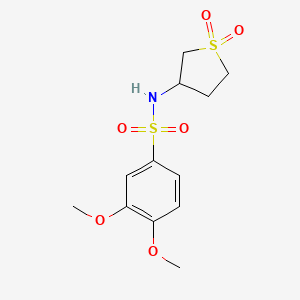

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)
